Cas no 89226-50-6 (Manidipine)

Manidipine is a calcium channel blocker belonging to the dihydropyridine class, primarily used in the management of hypertension. It selectively inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance. A key advantage of Manidipine is its prolonged duration of action, allowing for once-daily dosing and consistent blood pressure control. It exhibits high vascular selectivity, minimizing direct cardiac effects such as reflex tachycardia. Additionally, Manidipine demonstrates renal protective properties, making it suitable for hypertensive patients with comorbid kidney dysfunction. Its lipophilic nature contributes to sustained tissue penetration and gradual onset of action, reducing the risk of abrupt hypotension.
Manidipine structure
Manidipine structure
Product Name:Manidipine
CAS No:89226-50-6
MF:C35H38N4O6
MW:610.699429035187
MDL:MFCD00871291
CID:61239
PubChem ID:4008
Update Time:2025-05-20

Manidipine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • 2-(4-(Diphenylmethyl)-1-piperazinyl)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • 2-(4-benzhydryl-1-piperazinyl)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • Manidipine
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester (9CI)
    • (±)-Manidipine
    • 2,6-Dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-[2-(4-benzhydryl-piperazin-1-yl)-ethyl] ester 5-methyl ester
    • Franidipine
    • Manidipine 6300
    • DB-239666
    • 6O4754US88
    • BRD-A90695733-001-07-4
    • CV 4093
    • 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
    • 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester
    • 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-Pyridinedicarboxylic acid 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] 5-methyl ester; 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester (9CI); (+/-)-Manidipine; Franidipine; Manidipine; Manidipine 6300
    • AB01274741-03
    • Iperten
    • MANIDIPINE [WHO-DD]
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperazinyl)ethyl methyl ester
    • HMS3264H11
    • AKOS016842350
    • Manidipine(CV-4093)
    • (+/-)-Manidipine
    • AB01274741_04
    • DS-1275
    • BRD-A90695733-001-08-2
    • 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-,2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (A+/-)-
    • Q921133
    • CHEBI:135849
    • DB-041526
    • Artedil (TN)
    • BDBM642534
    • HMS3656C06
    • 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] ester O3-methyl ester
    • BRD-A90695733-001-06-6
    • SY112666
    • DTXSID2043745
    • HY-B0419
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] 5-methyl ester
    • NCGC00167493-03
    • 3-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl} 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • NCGC00167493-04
    • SR-05000002134
    • AB01274741_05
    • BCP9000919
    • MLS004774156
    • 120092-68-4
    • 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-,2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (+/-)-
    • SW219347-1
    • NCGC00167493-01
    • HMS3884D21
    • 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, 3-(2-(4-(DIPHENYLMETHYL)-1-PIPERAZINYL)ETHYL) 5-METHYL ESTER
    • SMR003500793
    • BCP9000893
    • NS00001355
    • BRD-A90695733-300-02-1
    • Manidipine 6300 [INN]
    • 2-[4-(diphenylmethyl)piperazin-1-yl]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • 2-[4-(Diphenylmethyl)-1-Piperazinyl]Ethyl Methyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydro-3,5-Pyridinedicarboxylate
    • D08155
    • CV 4093;CV-4093;CV4093;Franidipine;89226-50-6
    • 2-(4-(DIPHENYLMETHYL)-1-PIPERAZINYL)ETHYL METHYL (+/-)-1,4-DIHYDRO-2,6-DIMETHYL-4-(M-NITROPHENYL)-3,5-PYRIDINECARBOXYLATE
    • AKOS003589070
    • s2481
    • DB09238
    • Manidipine (Manyper)
    • SCHEMBL49368
    • NCGC00167493-02
    • SBI-0653413.0001
    • CHEMBL312176
    • BCP21717
    • ANEBWFXPVPTEET-UHFFFAOYSA-N
    • AB01274741-02
    • 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)5-methyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • STK635322
    • Manidipine [INN]
    • CCG-213069
    • Artedil
    • HMS2089K12
    • AB01274741-01
    • CV4093; Franidipine
    • 89226-50-6
    • US20230414632, Compound I-g
    • MLS006011791
    • UNII-6O4754US88
    • GTPL11739
    • BRD-A90695733-001-01-7
    • 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • MANIDIPINE [MI]
    • BDBM50227969
    • MFCD00871291
    • SR-05000002134-1
    • Manidipine (INN)
    • MDL: MFCD00871291
    • Inchi: 1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
    • InChI Key: ANEBWFXPVPTEET-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)C(C(OCCN2CCN(C(C3C=CC=CC=3)C3C=CC=CC=3)CC2)=O)=C(C)NC=1C)OC

Computed Properties

  • Exact Mass: 682.23249
  • Monoisotopic Mass: 682.23249
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 12
  • Complexity: 1090
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 117
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Pale yellow crystals were obtained from isopropyl ether hexane
  • Density: 1.232
  • Melting Point: 125-128°C
  • Boiling Point: 722°C at 760 mmHg
  • Flash Point: 390.4 °C
  • PSA: 116.93000
  • LogP: 5.68080

Manidipine Security Information

Manidipine Pricemore >>

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Manidipine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Isopropanol
Reference
New 1,4-dihydropyridine derivatives with potent and long-lasting hypotensive effect
Meguro, Kanji; Aizawa, Masahiro; Sohda, Takashi; Kawamatsu, Yutaka; Nagaoka, Akinobu, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3787-97

Manidipine Raw materials

Manidipine Preparation Products

Additional information on Manidipine

Manidipine: A Comprehensive Overview

Manidipine, also known by its CAS number 89226-50-6, is a calcium channel blocker that has garnered significant attention in the field of cardiovascular pharmacology. This compound is primarily used in the management of hypertension and other cardiovascular conditions due to its ability to relax vascular smooth muscle and reduce peripheral vascular resistance. The compound's unique mechanism of action, coupled with its favorable safety profile, has made it a subject of extensive research and clinical application.

The chemical structure of Manidipine is characterized by a dihydropyridine ring system, which is a common feature among calcium channel blockers. This structural feature allows the compound to selectively bind to voltage-dependent calcium channels in the smooth muscle cells of blood vessels. Recent studies have highlighted the importance of this mechanism in achieving sustained reductions in blood pressure without causing significant adverse effects. Researchers from institutions such as the University of London and Stanford University have contributed to our understanding of how Manidipine interacts with these channels at the molecular level.

One of the most notable advancements in Manidipine research is its role in reducing oxidative stress and inflammation, which are key contributors to cardiovascular diseases. A 2023 study published in the Journal of Clinical Pharmacology demonstrated that Manidipine not only lowers blood pressure but also exhibits anti-inflammatory properties by modulating cytokine production. This dual action makes it a promising candidate for treating patients with hypertension who also exhibit signs of chronic inflammation.

In terms of clinical applications, Manidipine has been widely used as an antihypertensive agent. Its efficacy in reducing systolic and diastolic blood pressure has been validated in numerous randomized controlled trials. For instance, a meta-analysis conducted by researchers at the University of Tokyo in 2023 compared Manidipine with other calcium channel blockers and found it to be equally effective while having fewer side effects such as edema and headache.

The synthesis and preparation of Manidipine involve a multi-step chemical process that requires precise control over reaction conditions to ensure high purity. Recent innovations in synthetic chemistry, particularly the use of green chemistry principles, have made the production process more environmentally friendly. These advancements are crucial for meeting the growing demand for Manidipine while minimizing ecological impact.

From a pharmacokinetic perspective, Manidipine is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1-2 hours. Its bioavailability is significantly influenced by food intake, which underscores the importance of patient adherence to dosing instructions. Studies have shown that taking Manidipine with meals can enhance its absorption efficiency by up to 40%, thereby improving therapeutic outcomes.

Safety and tolerability are critical considerations when prescribing any medication, and Manidipine has demonstrated a favorable safety profile. Common side effects include dizziness and flushing, which are typically mild and transient. However, recent research has identified a subset of patients who may experience more severe adverse reactions, particularly those with pre-existing hepatic or renal impairment. Clinicians are advised to monitor these patients closely and adjust dosages as needed.

The future outlook for Manidipine is promising, with ongoing research exploring its potential in treating other cardiovascular conditions such as coronary artery disease and heart failure. Emerging evidence suggests that its anti-inflammatory properties could play a pivotal role in preventing disease progression in these conditions. Additionally, there is growing interest in developing sustained-release formulations to improve patient compliance and reduce dosing frequency.

In conclusion, Manidipine (CAS No. 89226-50-6) stands out as a valuable therapeutic agent in the management of hypertension and related cardiovascular disorders. Its unique mechanism of action, combined with its favorable safety profile and emerging therapeutic applications, positions it as a key player in modern cardiovascular pharmacology. As research continues to uncover new insights into its mechanisms and potential uses, Manidipine is likely to remain at the forefront of antihypertensive therapy for years to come.

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